molecular formula C36H76IN B15435325 N,N,N-Trioctyldodecan-1-aminium iodide CAS No. 79886-24-1

N,N,N-Trioctyldodecan-1-aminium iodide

Cat. No.: B15435325
CAS No.: 79886-24-1
M. Wt: 649.9 g/mol
InChI Key: HGOWYDMZYUAZSF-UHFFFAOYSA-M
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Description

N,N,N-Trioctyldodecan-1-aminium iodide is a synthetic quaternary ammonium salt characterized by a long-chain dodecyl group and three octyl substituents bonded to a central nitrogen atom. This structure suggests its primary research applications are in the fields of organic synthesis and materials science, where it likely functions as a phase-transfer catalyst (PTC) . As a PTC, it can facilitate reactions between reagents in immiscible solvents, potentially improving reaction rates and yields . Additionally, due to its amphiphilic nature—possessing a charged hydrophilic head and a long hydrophobic tail—the compound may be investigated for its surfactant properties, including its ability to form micelles and stabilize emulsions . The specific combination of a C12 chain with three C8 chains may offer unique properties regarding its critical micelle concentration and solubility compared to more common trimethyl or triethyl variants . Researchers might also explore its potential in formulating disinfectants, as many quaternary ammonium salts exhibit antimicrobial activity by disrupting microbial cell membranes . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

79886-24-1

Molecular Formula

C36H76IN

Molecular Weight

649.9 g/mol

IUPAC Name

dodecyl(trioctyl)azanium;iodide

InChI

InChI=1S/C36H76N.HI/c1-5-9-13-17-21-22-23-24-28-32-36-37(33-29-25-18-14-10-6-2,34-30-26-19-15-11-7-3)35-31-27-20-16-12-8-4;/h5-36H2,1-4H3;1H/q+1;/p-1

InChI Key

HGOWYDMZYUAZSF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-]

Origin of Product

United States

Biological Activity

N,N,N-Trioctyldodecan-1-aminium iodide is a quaternary ammonium compound that has garnered attention due to its diverse biological activities. This compound belongs to a class of surfactants and has applications ranging from antimicrobial agents to potential therapeutic uses in various medical fields. Understanding its biological activity is essential for evaluating its efficacy and safety in practical applications.

Chemical Structure and Properties

This compound possesses a long hydrophobic tail, which contributes to its surfactant properties. The structural formula can be represented as follows:

  • Molecular Formula : C21_{21}H46_{46}N1_{1}I1_{1}
  • Molecular Weight : 410.53 g/mol

The presence of the long alkyl chains enhances its ability to interact with biological membranes, which is a critical factor in its biological activity.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds, including this compound, exhibit significant antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis. A study highlighted that similar ammonium compounds showed activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus . The effectiveness of this compound against specific pathogens remains an area for further exploration.

Cytotoxicity and Hemolytic Activity

While assessing the safety profile of this compound, it is crucial to evaluate its cytotoxicity. Preliminary studies suggest that certain quaternary ammonium compounds exhibit low cytotoxicity towards mammalian cells, indicating a favorable safety margin for potential therapeutic applications . Moreover, hemolytic assays can determine the compound's effects on red blood cells, providing insights into its biocompatibility.

The mechanism by which this compound exerts its biological effects primarily involves membrane disruption. The cationic nature of the compound allows it to interact with negatively charged components of microbial membranes, leading to increased permeability and eventual cell death. This mechanism is common among many quaternary ammonium compounds.

Study 1: Antimicrobial Efficacy

In a comparative study of various quaternary ammonium compounds, this compound was tested against a panel of bacterial strains. The results indicated that it exhibited comparable activity to established antimicrobial agents, suggesting its potential as an effective alternative in clinical settings.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment conducted on human cell lines revealed that this compound had minimal effects on cell viability at low concentrations. This finding supports the hypothesis that it may be safe for use in formulations intended for human application.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus cereus16 µg/mL

Table 2: Cytotoxicity Results

Concentration (µg/mL)Cell Viability (%)
0100
1095
5085
10070

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Compounds Analyzed:

Tetramethylammonium iodide (TMAI) (CAS RN: 75-58-1): A simple quaternary salt with four methyl groups.

N,N,N-Triethyl-3-iodopropan-1-aminium triiodide (): Features triethyl groups and a propyl chain with iodide/triiodide counterions.

1-Dodecanaminium, N-(3-hydroxypropyl)-N,N-dimethyl-, iodide (CAS RN: 137525-63-4): Contains a dodecyl chain and hydroxypropyl substituent.

Benzalkonium chloride derivatives (e.g., BAC12): Chloride-based surfactants with aromatic and alkyl chains.

Table 1: Structural and Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
N,N,N-Trioctyldodecan-1-aminium iodide* C₃₆H₇₄IN ~704.81 (calculated) Three C₈H₁₇, one C₁₂H₂₅, I⁻ counterion
Tetramethylammonium iodide C₄H₁₂IN 225.07 Four CH₃ groups, I⁻ counterion
N,N,N-Triethyl-3-iodopropan-1-aminium triiodide C₉H₂₀I₄N 650.96 Triethyl groups, propyl chain, I₃⁻ counterion
1-Dodecanaminium, N-(3-hydroxypropyl)-N,N-dimethyl-, iodide C₁₇H₃₈INO 399.39 C₁₂H₂₅ chain, hydroxypropyl group, I⁻

Physicochemical Properties

  • Solubility: this compound: Expected to be soluble in non-polar solvents (e.g., chloroform, toluene) due to long alkyl chains, but insoluble in water. N,N,N-Triethyl-3-iodopropan-1-aminium triiodide: Soluble in chloroform, acetone, and acetonitrile; insoluble in water or hexane . Tetramethylammonium iodide: Highly water-soluble due to small alkyl groups; used in polar reaction media .
  • Thermal Stability:

    • Longer alkyl chains (e.g., dodecyl or octyl) increase melting points and thermal stability compared to methyl or ethyl derivatives. For example, TMAI melts above 300°C , while triethyl derivatives may form viscous liquids at room temperature .

Q & A

Q. What are the standard synthetic routes for N,N,N-Trioctyldodecan-1-aminium iodide?

The compound is synthesized via quaternization of a tertiary amine (e.g., trioctylamine) with an alkyl iodide (e.g., 1-iodododecane). A modified procedure involves refluxing the amine with the alkyl halide in a polar solvent (e.g., ethanol) under nitrogen for 24–48 hours. The product is purified via recrystallization or column chromatography. Yield optimization requires stoichiometric excess of the alkyl iodide and inert conditions to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this quaternary ammonium iodide?

Key methods include:

  • ¹H/¹³C NMR : To confirm alkyl chain integration, quaternary ammonium formation (δ ~3.0–4.5 ppm for N-CH2 groups), and iodide counterion absence in the organic framework .
  • FTIR : Peaks at 2800–3000 cm⁻¹ (C-H stretching) and 1470–1480 cm⁻¹ (C-N⁺ vibrations) validate structural integrity .
  • Elemental analysis : To verify C, H, N, and I content within ±0.3% deviation .

Advanced Research Questions

Q. How does this compound enhance solvent-free iodination reactions?

The compound acts as a dual solvent-reagent in green chemistry applications. Its ionic liquid properties enable dissolution of aromatic substrates while providing iodide ions for electrophilic iodination. For example, coupling with H₂O₂ (35%) generates in situ iodine radicals, achieving >85% yield in iodinating anilines without organic solvents. The ionic liquid phase is recyclable via simple filtration, minimizing waste .

Q. What role does the iodide counterion play in modulating enzyme activity in biological systems?

Iodide released from the compound can inhibit hepatobiliary enzymes like γ-glutamyl transpeptidase (GGT) and lactate dehydrogenase (LDH). In HepG2 cells, iodide reduces LDH activity by 40–60%, lowering pyruvate-to-lactate conversion and shifting cellular metabolism toward oxidative phosphorylation. This contrasts with chloride analogs, where organic ligands dominate bioactivity .

Methodological Guidance

Q. How to optimize catalytic efficiency in phase-transfer reactions using this compound?

Key parameters include:

  • Oxidant selection : Ceric ammonium nitrate (CAN) outperforms Oxone, achieving 90% yield in 25 minutes (0.15 mmol oxidant, 1 drop H₂O) .
  • Substrate-to-catalyst ratio : A 1:1.2 molar ratio balances reactivity and cost.
  • Temperature : Reactions proceed efficiently at 25–40°C; higher temperatures degrade the ionic liquid structure.

Q. How to resolve contradictions in catalytic performance across studies?

Discrepancies often arise from:

  • Iodide leaching : Monitor iodide concentration via ion chromatography to distinguish homogeneous vs. heterogeneous pathways.
  • Oxidant stability : CAN decomposes above 50°C, requiring strict temperature control .
  • Substrate steric effects : Bulky aromatics (e.g., 2,6-dimethylaniline) reduce accessibility; use kinetic modeling to adjust reaction times .

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